![molecular formula C18H24O4 B032476 (3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 145667-75-0](/img/structure/B32476.png)
(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one
Overview
Description
Latanoprost lactone diol is an important intermediate compound in the synthesis of latanoprost, a prostaglandin F2α analogue. Latanoprost is widely used as an ocular hypotensive drug to treat conditions such as glaucoma and ocular hypertension by reducing intraocular pressure .
Mechanism of Action
Target of Action
Latanoprost Lactone Diol, also known as Latanoprost, is a synthetic analog of prostaglandin F2α . Its primary target is the prostaglandin F receptor (FP receptor) located in the ciliary muscle . The FP receptor plays a crucial role in regulating intraocular pressure .
Biochemical Pathways
The activation of the FP receptor by Latanoprost Lactone Diol leads to an increase in the outflow of aqueous humor through the uveoscleral pathway . This pathway is one of the two main routes (the other being the trabecular meshwork) for the drainage of the aqueous humor from the eye. By enhancing the uveoscleral outflow, Latanoprost Lactone Diol effectively reduces intraocular pressure .
Pharmacokinetics
Latanoprost is an esterified prodrug of PGF 2α that is activated to the free acid in the cornea and then is fully hydrolyzed into the active Latanoprost acid . The onset of action is usually within four hours, and the effects last for up to a day . The compound is mainly excreted via the kidney . The ADME properties of Latanoprost Lactone Diol contribute to its bioavailability and its effectiveness as a treatment for conditions like glaucoma .
Result of Action
The molecular and cellular effects of Latanoprost Lactone Diol’s action primarily involve changes in intraocular pressure. By increasing the outflow of aqueous humor, the drug effectively reduces intraocular pressure . This can help prevent damage to the optic nerve and loss of visual field, which are common complications of conditions like glaucoma .
Action Environment
The efficacy and stability of Latanoprost Lactone Diol can be influenced by various environmental factors. For instance, the drug’s IOP-lowering effect can vary depending on the time of administration . Additionally, the drug’s effectiveness can be enhanced when used in combination with other anti-glaucoma medications
Biochemical Analysis
Cellular Effects
The cellular effects of Latanoprost Lactone Diol are not well-studied. As an intermediate in the synthesis of latanoprost, it may indirectly influence cell function. Latanoprost is known to lower intraocular pressure, which suggests that it may have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an intermediate in the synthesis of latanoprost, it is likely involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it can be converted to the free acid of latanoprost by reduction with DIBAL followed by Wittig reaction with commercially available reagents .
Dosage Effects in Animal Models
The effects of different dosages of Latanoprost Lactone Diol in animal models have not been studied. Latanoprost, the compound synthesized from Latanoprost Lactone Diol, has been studied extensively and is known to lower intraocular pressure .
Metabolic Pathways
As an intermediate in the synthesis of latanoprost, it is likely involved in the metabolic pathways of latanoprost .
Transport and Distribution
As an intermediate in the synthesis of latanoprost, it may be transported and distributed in a similar manner as latanoprost .
Subcellular Localization
As an intermediate in the synthesis of latanoprost, it may be localized in the same subcellular compartments as latanoprost .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of latanoprost from latanoprost lactone diol involves several key steps. One efficient asymmetric synthetic route uses Corey lactone diol as a chiral substrate. The process includes Swern oxidation, allylic reduction, and Wittig reaction conditions . Reduction of keto and alkene functional groups is achieved in a single step using a low-cost catalyst, nickel chloride and sodium borohydride in methanol .
Industrial Production Methods: Industrial production of latanoprost involves similar steps but on a larger scale. The collected organic phases are washed with water followed by brine solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: Latanoprost lactone diol undergoes various chemical reactions, including:
Oxidation: Swern oxidation is used to convert the hydroxyl groups to ketones.
Reduction: Allylic reduction is performed to reduce the keto and alkene functional groups.
Substitution: Wittig reaction is used to form the desired carbon-carbon double bonds.
Common Reagents and Conditions:
Swern Oxidation: Uses dimethyl sulfoxide and oxalyl chloride.
Allylic Reduction: Uses nickel chloride and sodium borohydride in methanol.
Wittig Reaction: Uses phosphonium ylides and strong bases like sodium hydride.
Major Products: The major product formed from these reactions is latanoprost, which is then further processed to obtain the final pharmaceutical product .
Scientific Research Applications
Latanoprost lactone diol is primarily used in the synthesis of latanoprost, which has significant applications in medicine, particularly in the treatment of glaucoma and ocular hypertension . Additionally, it serves as a valuable intermediate in the synthesis of other prostaglandin analogues, which are studied for their various physiological effects and potential therapeutic applications .
Comparison with Similar Compounds
Latanoprost lactone diol is structurally related to other prostaglandin analogues such as misoprostol and tafluprost . latanoprost is unique in its high efficacy and selectivity for the FP prostanoid receptor, making it a preferred choice for treating glaucoma and ocular hypertension . Other similar compounds include:
Misoprostol: Used to reduce gastric acid secretion.
Tafluprost: Used as eye drops to control the progression of glaucoma and ocular hypertension.
Latanoprost’s unique structure and biological profile have attracted significant interest from the synthetic community, leading to the development of various synthetic approaches for its production .
Properties
IUPAC Name |
(3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-17,19-20H,6-11H2/t13-,14+,15+,16+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVHXVLSHMRWEC-UTSKFRMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)CCC(CCC3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)CC[C@H](CCC3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437648 | |
| Record name | (3aR,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145667-75-0 | |
| Record name | (3aR,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




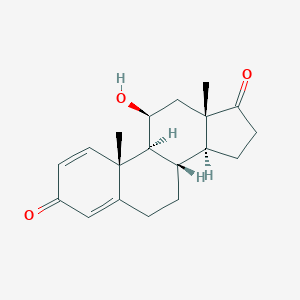
![2-[3-(BUTYRYLAMINO)-2,4,6-TRIIODOBENZYL]BUTYRIC ACID](/img/structure/B32397.png)
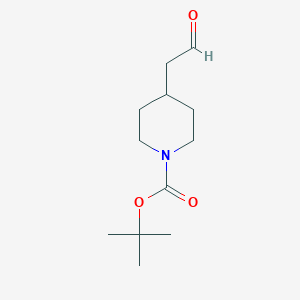
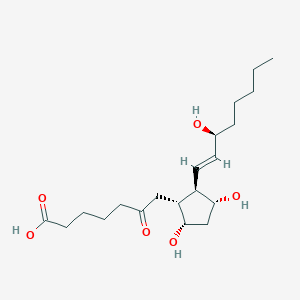
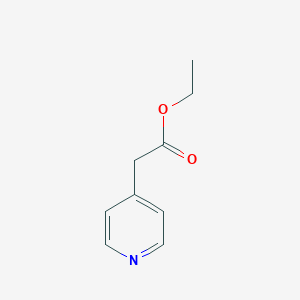
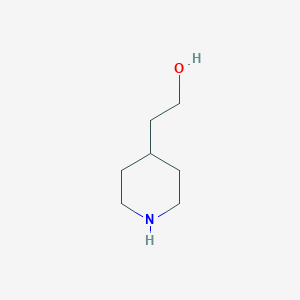
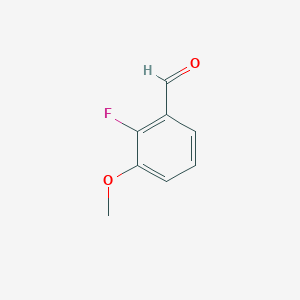
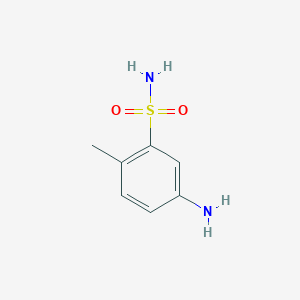
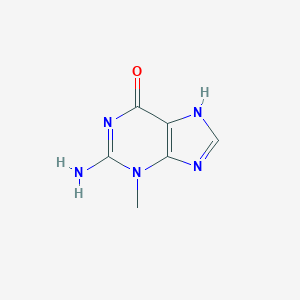
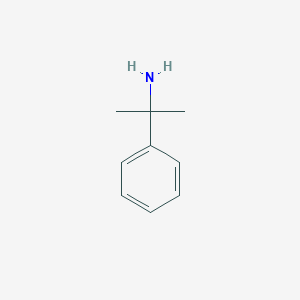

![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)
